2-[4-(Methylsulfonyl)phenyl]imidazole
Description
Overview of the Imidazole (B134444) Scaffold in Pharmaceutical Research
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijpsjournal.comsemanticscholar.org It is a fundamental component of the essential amino acid histidine, which plays a critical role in the catalytic function of many enzymes. ijpsjournal.comjocpr.com The unique electronic characteristics of the imidazole ring, including its ability to act as both a proton donor and acceptor, and to participate in hydrogen bonding and π-π stacking interactions, make it a highly versatile scaffold in drug design. ijpsjournal.comresearchgate.net This adaptability allows imidazole-containing molecules to bind to a wide array of biological targets, such as enzymes, receptors, and nucleic acids. researchgate.net
Consequently, the imidazole nucleus is present in numerous naturally occurring molecules and a significant number of synthetic drugs. semanticscholar.orgjocpr.com Its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.govresearchgate.net The development of cimetidine, an imidazole-containing H2 receptor antagonist for the treatment of peptic ulcers, marked a significant milestone and highlighted the therapeutic potential of this scaffold. mdpi.comresearchgate.net The success of such drugs has cemented the status of imidazole as a "privileged structure" in medicinal chemistry, continually inspiring the synthesis and evaluation of new derivatives. ijpsjournal.comresearchgate.net
Rationale for Investigating 2-[4-(Methylsulfonyl)phenyl]imidazole Derivatives
The strategic combination of the imidazole scaffold with a 4-(methylsulfonyl)phenyl group presents a compelling rationale for the investigation of its derivatives in drug discovery. The methylsulfonyl group is a key pharmacophore found in several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib (B62257) and rofecoxib (B1684582). nih.gov The investigation of derivatives of this compound is largely driven by the aim to create novel agents with potent and selective biological activities, particularly in the areas of anti-inflammatory and anticancer therapy.
Research has focused on synthesizing and evaluating derivatives where the core this compound structure is further modified. For instance, studies on 2-(4-methylsulfonylphenyl)indole derivatives have been pursued to develop compounds with dual antimicrobial and anti-inflammatory activities. nih.govresearchgate.net Similarly, the design of 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives has yielded potent and selective COX-2 inhibitors with promising in-vitro anti-breast cancer activity. nih.govnih.gov Molecular modeling studies of these quinoline (B57606) derivatives have indicated that the methylsulfonyl substituent can fit into a secondary pocket of the COX-2 active site, interacting with key amino acid residues like Arginine (513), which is crucial for selective inhibition. nih.gov The overarching goal is to develop monotherapies that can address complex diseases like cancer or inflammation associated with microbial infections, potentially offering improved efficacy and reduced side effects compared to multi-drug regimens. jocpr.comnih.gov
Historical Context and Significance of Methylsulfonyl-Containing Pharmacophores in Drug Discovery
The sulfonyl functional group, particularly the methylsulfonyl (or methylsulfone) moiety, has become an important pharmacophore in modern drug design. namiki-s.co.jp Its inclusion in a molecule can significantly modulate key physicochemical and pharmacokinetic properties. The methylsulfonyl group is a strong hydrogen bond acceptor, is metabolically stable, and can improve the solubility of a compound while reducing its lipophilicity. namiki-s.co.jp
Historically, the significance of the methylsulfonyl group was prominently established with the development of selective COX-2 inhibitors. These anti-inflammatory drugs demonstrated that the methylsulfonylphenyl moiety could confer selectivity for the COX-2 isozyme over COX-1, thereby reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Beyond inflammation, this pharmacophore has been incorporated into a wide range of therapeutic agents, including those for cancer, bacterial infections, and Alzheimer's disease. nih.govnamiki-s.co.jp The successful application of the methylsulfonyl group in numerous clinical candidates and marketed drugs has solidified its role as a valuable tool for medicinal chemists to optimize lead compounds and design novel drugs with improved therapeutic profiles. namiki-s.co.jpnih.gov
Detailed Research Findings
The investigation into derivatives of this compound has led to the discovery of compounds with significant biological activity. The following table summarizes the in-vitro COX-2 inhibitory activity of a series of synthesized 4-(Imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives.
| Compound ID | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 9a | 0.090 | 179.9 |
| 9b | 0.081 | 293.8 |
| 9c | 0.072 | 384.7 |
| 9d | 0.063 | 547.6 |
| 9e | 0.068 | 463.2 |
| Data sourced from literature on quinoline derivatives as selective COX-2 inhibitors. nih.govnih.gov |
These findings highlight that modifications to the quinoline ring of the 2-(4-methylsulfonylphenyl)imidazole scaffold can lead to highly potent and selective COX-2 inhibitors. nih.gov Notably, compound 9d emerged as the most potent and selective inhibitor in this series. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) |
InChI Key |
GZPQWYLRIOTJFB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methylsulfonyl Phenyl Imidazole and Its Analogues
Strategies for Imidazole (B134444) Ring Construction
The formation of the imidazole ring is a critical step, with several established methods offering access to this heterocyclic system. These strategies range from multi-step sequences to one-pot multicomponent reactions.
Multi-step Synthesis Approaches (e.g., utilizing methylthioacetophenone intermediates)
A prominent multi-step approach to imidazole derivatives bearing the 4-(methylsulfonyl)phenyl group at the 2-position often commences with a precursor containing a methylthio group, which is later oxidized. A key intermediate in this pathway is 4-methylthioacetophenone.
A patented synthesis exemplifies this strategy, starting from thioanisole (B89551). google.com The process involves the Friedel-Crafts acylation of thioanisole with acetyl chloride to yield 4-methylthioacetophenone. This intermediate then undergoes a series of transformations to construct the imidazole ring. For instance, it can be reacted with methyl benzoate (B1203000) to form 1-(4-methylthiophenyl)-3-phenyl-1,3-dione. This diketone is then converted to the corresponding 1,2-dione, 1-(4-methylthiophenyl)-2-phenyl-1,2-dione, which upon reaction with an appropriate aldehyde and ammonia (B1221849) source, cyclizes to form the imidazole ring. google.com
Table 1: Exemplary Multi-step Synthesis via a Methylthioacetophenone Intermediate google.com
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | Thioanisole, Acetyl Chloride | Catalyst | 4-Methylthioacetophenone | 60% |
| 2 | 4-Methylthioacetophenone, Methyl Benzoate | Catalyst | 1-(4-Methylthiophenyl)-3-phenyl-1,3-dione | 63% |
| 3 | 1-(4-Methylthiophenyl)-3-phenyl-1,3-dione | tert-Butyl nitrite | 1-(4-Methylthiophenyl)-2-phenyl-1,2-dione | Not specified |
| 4 | 1-(4-Methylthiophenyl)-2-phenyl-1,2-dione, Trifluoroacetaldehyde methyl hemiacetal | - | 4-[4-(Methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole | Not specified |
| 5 | 4-[4-(Methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole | m-CPBA, Dichloromethane (B109758), 0°C | 4-[4-(Methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole | 86% |
Synthesis via Asymmetrical Benzoins
The use of asymmetrical benzoins provides another route to substituted imidazoles. In a notable example, the synthesis of a 2-(methylsulfonyl)-5-(4-(methylsulfonyl)phenyl)-4-phenyl-1H-imidazole analogue was achieved starting from an asymmetrical benzoin (B196080) intermediate. nih.govorganic-chemistry.org This method involves the preparation of 2-hydroxy-1-(4-(methylthio)phenyl)-2-phenylethanone. This key intermediate, an asymmetrical benzoin, can then be reacted with an appropriate aldehyde and ammonia source in a cyclocondensation reaction to form the desired diarylimidazole. The methylthio group present on the phenyl ring serves as a precursor to the final methylsulfonyl group, which is introduced in a subsequent oxidation step. nih.gov
Oxidative Cyclization Pathways
Oxidative cyclization offers a more direct approach to the imidazole ring system, often through multicomponent reactions. The Radziszewski reaction, a classic method for imidazole synthesis, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This methodology can be adapted for the synthesis of 2-[4-(methylsulfonyl)phenyl]imidazole by utilizing 4-(methylsulfonyl)benzaldehyde (B46332) as the aldehyde component, along with a suitable 1,2-dicarbonyl compound like glyoxal, and an ammonia source such as ammonium (B1175870) acetate. researchgate.netrasayanjournal.co.insciepub.com
These reactions can often be promoted by various catalysts and conditions, including microwave irradiation, to improve yields and reduce reaction times. rasayanjournal.co.in The general scheme involves the in situ formation of an imine from the aldehyde and ammonia, which then condenses with the dicarbonyl compound, followed by cyclization and oxidation to the imidazole.
Introduction of the 4-(Methylsulfonyl)phenyl Moiety
The incorporation of the 4-(methylsulfonyl)phenyl group can be achieved either by modifying a precursor molecule already containing a latent sulfonyl group or by directly introducing the entire moiety during the synthesis.
Oxidation of Methylthio Precursors to Sulfonyl Groups
A common and effective strategy involves the synthesis of an imidazole ring bearing a 4-(methylthio)phenyl group, followed by oxidation of the sulfur atom to the sulfone. The methylthio group is relatively inert during many imidazole ring-forming reactions and can be selectively oxidized in a later step.
The oxidant of choice for this transformation is often meta-chloroperoxybenzoic acid (m-CPBA). google.commdpi.com The reaction is typically carried out in a chlorinated solvent such as dichloromethane at low temperatures to control the exothermicity of the oxidation. Oxone is another powerful and environmentally friendly oxidant that can be employed for this purpose. asianpubs.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography to ensure complete conversion of the sulfide (B99878) to the sulfone.
Table 2: Oxidation of Methylthio Precursors to Sulfonyl Groups
| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |
| 4-[4-(Methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole | m-CPBA | Dichloromethane | 0°C, 30-60 min | 4-[4-(Methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole | 86% | google.com |
| 2-hydroxy-1-(4-(methylthio)phenyl)-2-phenylethanone derived imidazole | m-CPBA | Not specified | Not specified | 2-(methylsulfonyl)-5-(4-(methylsulfonyl)phenyl)-4-phenyl-1H-imidazole analogue | Not specified | nih.govorganic-chemistry.org |
Direct Incorporation of 4-(Methylsulfonyl)phenyl Synthons
One such method is the use of 4-(methylsulfonyl)benzaldehyde in multicomponent reactions like the Radziszewski synthesis, as mentioned previously. researchgate.netrasayanjournal.co.insciepub.com Another powerful method for direct arylation is the Suzuki cross-coupling reaction. sigmaaldrich.commdpi.comresearchgate.net This involves the palladium-catalyzed reaction of a halo-imidazole, such as 2-chloroimidazole or 2-bromoimidazole, with 4-(methylsulfonyl)phenylboronic acid. sigmaaldrich.com This reaction allows for the direct formation of the C-C bond between the imidazole ring and the 4-(methylsulfonyl)phenyl group. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields in Suzuki couplings.
Synthesis of Related Imidazole-Based Scaffolds Bearing the 4-(Methylsulfonyl)phenyl Pharmacophore
The 4-(methylsulfonyl)phenyl group is a key pharmacophore in various biologically active compounds. Its incorporation into different heterocyclic scaffolds is a subject of significant interest in medicinal chemistry. This section details the synthetic methodologies for creating several important imidazole-based and related heterocyclic structures bearing this sulfonyl moiety.
Imidazo[1,2-a]pyridine (B132010) Derivatives
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as a "drug preconception" scaffold due to their wide range of pharmacological applications. nih.govrsc.org The synthesis of these derivatives, particularly those incorporating a 4-(methylsulfonyl)phenyl group, often involves the cyclization of 2-aminopyridines.
A common and classical method for synthesizing substituted imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound, such as a phenacyl bromide. nanobioletters.com Various catalysts, including copper silicate, iodine, and palladium(II), can facilitate this reaction. nanobioletters.com Non-conventional heating methods like microwave and ultrasound have also been successfully employed. nanobioletters.com
For instance, the synthesis of 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (a potent COX-2 inhibitor) involves a multi-step process. researchgate.net The general design strategy often introduces the 4-(methylsulfonyl)phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring. researchgate.net Another approach involves a Suzuki coupling reaction to introduce the aryl group. For example, 7-(4-(methylsulfonyl)phenyl)-3-(5-(4-fluorophenyl)thiophen-2-yl)imidazo[1,2-a]pyridine was synthesized from a boronic acid precursor. nih.gov
Furthermore, 3-aminoimidazo[1,2-a]pyridines can be synthesized through a cyclodehydration mediated by the activation of N-Boc-protected 2-aminopyridine-containing amides with triflic anhydride. organic-chemistry.org Copper-catalyzed one-pot procedures have also been developed, allowing the reaction of 2-aminopyridines with aldehydes and terminal alkynes to generate the imidazo[1,2-a]pyridine scaffold. organic-chemistry.org
Benzimidazole (B57391) Derivatives
Benzimidazole scaffolds are another important class of heterocycles in drug discovery. The synthesis of benzimidazole derivatives bearing the 4-(methylsulfonyl)phenyl group can be achieved through various routes. One reported method involves the reaction of indole-3-carbaldehyde derivatives with 4-chloro-o-phenylenediamine in the presence of sodium metabisulfite. nih.gov This reaction leads to the formation of a benzimidazole ring fused with the indole (B1671886) structure, where the 4-(methylsulfonyl)phenyl group is located on the initial indole scaffold. nih.gov The disappearance of the aldehydic proton signal and the appearance of a new NH signal in the ¹H NMR spectrum confirm the cyclization. nih.gov
Indole Derivatives
The indole ring system is a core structure in many pharmacologically active molecules. The synthesis of 2-(4-(methylsulfonyl)phenyl) indole derivatives has been explored extensively. A prominent method is the Fischer indole synthesis. nih.govresearchgate.net This reaction typically involves the condensation of p-methylsulfonyl acetophenone (B1666503) with a substituted phenylhydrazine (B124118) hydrochloride in acetic acid under reflux conditions. nih.govresearchgate.net
Following the initial indole synthesis, further modifications can be made. For example, Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can introduce an aldehyde group at the C-3 position of the indole ring, yielding indole-3-carbaldehyde derivatives. nih.govresearchgate.net These intermediates can then be used to synthesize other complex structures, such as hydrazones or the aforementioned benzimidazole derivatives. nih.gov Another modification involves the substitution at the N-1 position of the indole ring using various benzyl (B1604629) chlorides in the presence of sodium hydride (NaH) in DMF. researchgate.net
Quinoline (B57606) Derivatives
Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad range of biological activities. iipseries.org The synthesis of quinoline derivatives featuring the 4-(methylsulfonyl)phenyl moiety has been achieved through multi-step reaction sequences.
One approach involves the synthesis of 4-(Imidazolylmethyl)quinoline derivatives. nih.gov The process starts with the appropriate acids, which are then reduced using reagents like lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF). nih.gov The resulting alcohol can be further oxidized to introduce the methylsulfonyl group. For example, a 2-(4-methylthio)phenyl precursor can be oxidized using Oxone® in a THF/water mixture to yield the desired 2-(4-methylsulfonyl)phenyl)-quinoline derivative. nih.gov The Friedlander annulation is another classical and frequently used method for the direct synthesis of quinolines, though its specific application for this exact substitution pattern requires adaptation. asianpubs.org
Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives are of great interest due to their structural role in nucleic acids and their therapeutic applications. bu.edu.eg The synthesis of 2-[4-(methylsulfonyl)phenyl]pyrimidine derivatives often starts with a Pinner reaction on 4-(methylthio)benzonitrile. nih.gov This is followed by a sequence of amination, cyclization, chlorination, and finally, oxidation of the methylthio group to the methylsulfonyl group. nih.gov
This multi-step process yields a key intermediate, 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine. nih.gov This versatile precursor can then be converted into a variety of derivatives. For instance, it can react with alkoxides to form ethers or with amines to produce N-substituted pyrimidin-4-amines. nih.govnih.gov These reactions are often carried out using either conventional heating or microwave-assisted methods to improve yields and reaction times. nih.gov The most common synthetic strategy for the pyrimidine ring itself involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound like an amidine, urea, or thiourea. bu.edu.eg
Analytical Techniques for Structural Confirmation in Synthesis
The structural confirmation of newly synthesized compounds, including the imidazole-based scaffolds discussed, is a critical step in the research and development process. A combination of spectroscopic and analytical techniques is employed to verify the identity, purity, and structure of the target molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). nih.govnih.govresearchgate.net For example, the disappearance of an aldehydic proton signal (around δ 10.0 ppm) and the appearance of new signals for exchangeable NH protons can confirm cyclization reactions. nih.gov ¹³C NMR provides information on the carbon framework of the molecule. nih.govnih.gov
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common. nih.govusc.edu The observation of a molecular ion peak (M+) or a protonated molecular peak (M+1) that matches the calculated molecular formula provides strong evidence for the compound's identity. researchgate.net
Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. nih.govnih.gov Characteristic absorption bands, such as those for N-H, C=O, and S=O (sulfonyl) stretching, can confirm the presence of key structural features. nih.govresearchgate.net For instance, the appearance of strong bands around 1300 cm⁻¹ and 1150 cm⁻¹ is indicative of the SO₂ group. nih.gov
Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental values are compared with the calculated theoretical values for the proposed structure. A close match (typically within ±0.4%) supports the assigned molecular formula. researchgate.netnih.gov
Melting Point Determination : The melting point is a physical property used to assess the purity of a crystalline solid. A sharp and defined melting point range is indicative of a pure compound. researchgate.net
X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the molecule. usc.edu
These techniques, used in combination, provide a comprehensive characterization of the synthesized this compound analogues and related scaffolds, ensuring their structural integrity and purity.
Structure Activity Relationships and Molecular Design of 2 4 Methylsulfonyl Phenyl Imidazole Derivatives
Design Principles for Selective Cyclooxygenase-2 (COX-2) Inhibition
The design of selective COX-2 inhibitors hinges on exploiting the structural differences between the active sites of the COX-1 and COX-2 enzymes. A key distinction is the presence of a larger, more accessible hydrophobic side pocket in the COX-2 active site, resulting from the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2. researchgate.net Selective inhibitors are designed with specific structural features, or pharmacophores, that can bind to this secondary pocket, an interaction not possible with the more constricted COX-1 active site. researchgate.netmdpi.com
The methylsulfonyl (SO2Me) group, positioned at the para-position of a phenyl ring, is a quintessential pharmacophore for achieving COX-2 selectivity. nih.govnih.gov This functional group is a key feature in successful COX-2 inhibitors like Rofecoxib (B1684582) and Etoricoxib. researchgate.net Its importance lies in its ability to project into and anchor within the secondary side pocket of the COX-2 enzyme. nih.govacs.org
Molecular docking studies have consistently shown that the SO2Me moiety forms crucial hydrogen bonds with amino acid residues lining this pocket, such as Arginine (Arg513) and Histidine (His90). nih.govnih.gov This interaction effectively orients and stabilizes the inhibitor within the active site, contributing significantly to both its potency and its selectivity over COX-1. nih.govresearchgate.net The replacement of this group often leads to a dramatic decrease in or loss of COX-2 selectivity. For instance, replacing the methylsulfonyl group with a bioisosteric azido (B1232118) (N3) group in rofecoxib analogues still allowed for deep insertion into the secondary pocket and interaction with Arg513, maintaining high potency and selectivity. nih.gov This highlights that while the SO2Me group is a highly effective pharmacophore, other groups with similar steric and electronic properties can also fulfill this critical role. researchgate.netnih.gov The large volume of the COX-2 side pocket is particularly accommodating to the methylsulfonyl group, promoting its insertion and enhancing inhibitory activity. acs.org
The nature and position of substituents on the central imidazole (B134444) ring are critical determinants of COX-2 inhibitory potency and selectivity. In series of 2,4,5-triarylimidazoles, where the 4-(methylsulfonyl)phenyl group is at the C-4 position, the substituents on the C-2 phenyl ring significantly influence activity. nih.gov The order of selectivity was found to be OH > F > OMe > H, Me > NHCOMe > Cl, with a hydroxyl group at the para-position of the C-2 phenyl ring resulting in the most potent and selective inhibitor in that series. nih.gov
In other designs, the core structure is altered. For instance, in a series of 1,5-diarylimidazoles, halogenation at the C-4 position of the imidazole ring led to compounds with very strong inhibitory activities against prostaglandin (B15479496) E2 (PGE2) production. researchgate.net In an "atypical" SAR study, the methylsulfonyl pharmacophore was attached directly to the C-2 position of the imidazole ring. nih.gov Even with this unusual arrangement, the SO2Me group could still orient itself correctly to form hydrogen bonds with Arg513 in the COX-2 active site. nih.gov Further substitution at the C-5 position with a (4-methoxyanilino)methyl group yielded the most potent compound in this series, demonstrating that modifications at various points on the imidazole ring can modulate activity. nih.gov
Fusing the 2-[4-(methylsulfonyl)phenyl]imidazole scaffold with other heterocyclic systems is a common strategy to enhance biological activity and explore new chemical space. These fused systems can provide a rigid framework that orients the key pharmacophoric groups optimally within the COX-2 active site.
Imidazo[1,2-a]pyridines: This fused system has proven to be a suitable scaffold for potent and selective COX-2 inhibitors. nih.govnih.govcbijournal.com In one series, introducing a 2-(4-(methylsulfonyl)phenyl) group and an N-phenylamino group at the C-3 position of the imidazo[1,2-a]pyridine (B132010) ring resulted in highly potent inhibitors. nih.gov Further substitution on the imidazo[1,2-a]pyridine ring, particularly at the C-8 position with a methyl group, enhanced COX-2 selectivity, possibly by creating steric hindrance that disfavors binding to COX-1. nih.gov Another study showed that the nature and size of substituents at C-3 of the imidazo[1,2-a]pyridine ring also significantly impacted activity. nih.gov
Indoles: Analogues of the non-selective NSAID indomethacin (B1671933) have been designed by incorporating the 2-(4-(methylsulfonyl)phenyl) moiety. A series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives showed good anti-inflammatory activity and selectivity for COX-2 inhibition. researchgate.net
Quinolines and Benzimidazoles: The quinoline (B57606) core has been used as a template for potent COX-2 inhibitors, often featuring the methylsulfonyl pharmacophore on a C-2 phenyl ring. nih.gov Hybrid molecules combining quinoline with imidazole or benzimidazole (B57391) have also been synthesized and evaluated for various biological activities, demonstrating the versatility of these heterocyclic combinations. nih.gov
Modulation of Inhibitory Potency and Selectivity
The potency and selectivity of these imidazole derivatives are fine-tuned by modulating their structural, electronic, and physicochemical properties. This is quantitatively assessed through in vitro enzyme assays and computational studies.
The efficacy of newly synthesized compounds is typically evaluated through in vitro assays that determine their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) gives the Selectivity Index (S.I.), a key metric for gauging COX-2 selectivity. nih.gov
Extensive research has generated a wealth of SAR data. For example, in a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, substitutions on the N-phenyl ring and the imidazo[1,2-a]pyridine core led to a wide range of activities. nih.gov The compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine emerged as exceptionally potent and selective, with a COX-2 IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov In another study of atypical inhibitors with the SO2Me group directly on the imidazole ring, N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline was the most potent, with a COX-2 IC50 of 0.71 µM and a selectivity index of 115. nih.gov
These findings are often presented in detailed tables that allow for direct comparison and the elucidation of clear structure-activity trends.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives Data sourced from reference nih.gov
| Compound | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| 5a | R1=H, R2=H | 12.3 | 0.29 | 42.4 |
| 5d | R1=H, R2=F | 23.5 | 0.11 | 213.6 |
| 5h | R1=Me, R2=H | 31.4 | 0.14 | 224.3 |
| 5n | R1=Me, R2=Me | 35.6 | 0.07 | 508.6 |
| Celecoxib (B62257) | Reference | 15.2 | 0.05 | 304 |
Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Atypical 2-(Methylsulfonyl)imidazole Derivatives Data sourced from reference nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 5a | >100 | 1.23 | >81 |
| 5b | 81.4 | 0.71 | 115 |
| 5c | >100 | 1.11 | >90 |
| 5d | >100 | 0.94 | >106 |
| Celecoxib | 15.2 | 0.05 | 304 |
The electronic properties of substituents also play a crucial role. It has been observed that the presence of an electron-withdrawing group (EWG) on one of the aryl rings is generally preferable to an electron-donating group (EDG) for enhancing COX-2 inhibitory activity. researchgate.netacs.org For example, in a series of 2,5-diaryl-1,3,4-oxadiazoles bearing the methylsulfonyl pharmacophore, it was concluded that EWGs on the second phenyl ring enhanced COX-2 inhibition while EDGs decreased it. acs.org This suggests that the electronic nature of the molecule can influence key interactions within the enzyme's active site, thereby modulating its inhibitory power. researchgate.net
Exploration of Chemical Diversity in Imidazole Analogues
The chemical diversity of analogues based on the this compound framework has been systematically explored to enhance potency and selectivity for their molecular targets. Research has primarily concentrated on modifications at various positions of the imidazole ring and the strategic introduction of different substituents to probe the chemical space and optimize biological activity.
A notable area of investigation has been the design and synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as selective COX-2 inhibitors. researchgate.netnih.gov In these analogues, the core this compound moiety is fused with a pyridine (B92270) ring to create the imidazo[1,2-a]pyridine scaffold. This structural modification has proven to be a successful strategy for achieving high COX-2 inhibitory potency and selectivity. nih.gov
The key pharmacophore, the SO2Me group on the phenyl ring at the 2-position of the imidazole, is crucial for anchoring the molecule within the secondary pocket of the COX-2 active site. researchgate.netnih.gov This interaction is a hallmark of many selective COX-2 inhibitors. The exploration of chemical diversity has therefore focused on substitutions on the fused imidazo[1,2-a]pyridine ring system and the N-phenyl ring at the 3-amine position.
A study by Azami Movahed et al. (2023) provides detailed insights into the structure-activity relationships of a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines. researchgate.netnih.gov Their findings highlight the impact of substituents on both the imidazo[1,2-a]pyridine ring and the N-phenyl moiety on COX-2 inhibition.
The introduction of a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring was found to significantly enhance selectivity for COX-2 over COX-1. nih.gov This is attributed to potential steric hindrance with the COX-1 isozyme. nih.gov For instance, compound 5n in their series, which features an 8-methyl group on the imidazo[1,2-a]pyridine ring and a para-tolyl group as the N-phenyl substituent, demonstrated the highest potency and selectivity against COX-2, with an IC50 value of 0.07 µM and a selectivity index of 508.6. researchgate.netnih.gov
The following interactive data table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives from the study.
| Compound | R1 (imidazo[1,2-a]pyridine) | R2 (N-phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 5a | H | H | >100 | 0.23 | >434.8 |
| 5d | H | 4-F | 25.3 | 0.11 | 230 |
| 5h | 7-CH3 | H | >100 | 0.12 | >833.3 |
| 5i | 7-CH3 | 4-CH3 | >100 | 0.09 | >1111.1 |
| 5k | 8-CH3 | H | 28.7 | 0.15 | 191.3 |
| 5n | 8-CH3 | 4-CH3 | 35.6 | 0.07 | 508.6 |
| 5q | 6-Cl | H | 16.5 | 0.39 | 42.3 |
| Celecoxib | - | - | 15.0 | 0.04 | 375 |
Data sourced from Azami Movahed et al., Med Chem Res, 2023. nih.gov
These findings underscore the importance of exploring chemical diversity in the design of potent and selective enzyme inhibitors. The strategic placement of substituents on the imidazole analogue scaffold allows for the fine-tuning of pharmacological properties. While the 2-(4-(methylsulfonyl)phenyl) moiety serves as a critical anchor, the broader chemical structure provides ample opportunities for modification to optimize activity and selectivity. Further research into other substitution patterns on the imidazole core and alternative fused ring systems could lead to the discovery of even more effective therapeutic agents.
Pharmacological and Biological Evaluation of 2 4 Methylsulfonyl Phenyl Imidazole Derivatives Preclinical Studies
Cellular Biological Activities
The anticancer potential of 2-[4-(methylsulfonyl)phenyl]imidazole derivatives has been evaluated through cytotoxicity assays against various human cancer cell lines.
A study on 4-(Imidazolylmethyl)quinoline derivatives carrying the 2-(4-methylsulfonylphenyl) group assessed their cytotoxic effects on the human breast cancer cell lines MCF-7 and T47D. nih.gov The results indicated that these compounds were generally more cytotoxic against MCF-7 cells compared to T47D cells. nih.gov The most active compound, 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline (9d), showed an IC50 of less than 5 µM against MCF-7 cells. nih.gov Another derivative in the same series had an IC50 of less than 10 µM against MCF-7 cells, while its effect on T47D cells was less potent, with an IC50 of up to 25 µM. nih.gov This differential sensitivity may be related to varying levels of aromatase expression between the two cell lines. nih.gov
Other studies have explored the cytotoxicity of related imidazole (B134444) derivatives. Benzimidazole-pyrazole derivatives showed antiproliferative activity against the A549 lung cancer cell line, with IC50 values of 2.2 and 2.8 μM for the most active compounds. nih.gov Another synthesized benzimidazole (B57391) derivative also demonstrated significant, dose-dependent cytotoxic effects against A549 and MCF-7 cell lines, among others. jksus.org
| Compound Series | Cell Line | Cytotoxicity (IC50) | Source |
|---|---|---|---|
| 4-(Imidazolylmethyl)quinoline derivatives | MCF-7 (Breast Cancer) | <5 µM (for compound 9d) | nih.gov |
| T47D (Breast Cancer) | ≤25 µM (for compound 9a) | nih.gov | |
| Benzimidazole-pyrazole derivatives | A-549 (Lung Cancer) | 2.2 µM (for compound 37) | nih.gov |
| Benzimidazole derivative (se-182) | A-549 (Lung Cancer) | 15.80 µM | jksus.org |
The cytotoxic effects of these compounds are linked to their ability to inhibit cancer cell proliferation. Studies on 1-substituted-2-aryl imidazoles have shown that many derivatives with an aromatic ring on the imidazole nitrogen atom possess potent antiproliferative activities, with IC50 values in the nanomolar range (80–1000 nM) against cell lines such as T47D. nih.gov Research on Triphala, a formulation with known anticancer properties, demonstrated that its anti-proliferative ability in MCF-7 and T47D cells could be inhibited by antioxidants, suggesting a mechanism involving reactive oxygen species (ROS). nih.gov While direct studies on the anti-invasive properties of this compound are limited in the provided context, the potent anti-proliferative and cytotoxic activities suggest a strong potential for these compounds to halt tumor progression.
Preclinical In Vivo Pharmacological Effects (Animal Models)
Anti-inflammatory Activity Assessments
No specific in vivo anti-inflammatory studies using animal models for derivatives of this compound were identified in the search results.
Analgesic Activity Assessments
No specific in vivo analgesic studies using animal models for derivatives of this compound were identified in the search results.
Antiplatelet Activity Studies
No specific in vivo antiplatelet activity studies for derivatives of this compound were identified in the search results.
Computational Investigations and Molecular Interactions of 2 4 Methylsulfonyl Phenyl Imidazole
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interaction between a ligand and its protein target at an atomic level. For derivatives of 2-[4-(Methylsulfonyl)phenyl]imidazole, docking studies have been crucial in elucidating their mechanism of action as selective Cyclooxygenase-2 (COX-2) inhibitors.
The selective inhibition of COX-2 by this class of compounds is dictated by specific interactions with key amino acid residues that define the enzyme's active site. The structural difference between COX-1 and COX-2, particularly the substitution of Isoleucine (Ile523) in COX-1 with the smaller Valine (Val523) in COX-2, creates a distinct secondary side pocket. nih.govnih.gov This pocket is a primary target for the methylsulfonyl group of the inhibitors.
Molecular docking simulations have identified several crucial amino acid residues involved in the binding of this compound derivatives:
Arg513: This residue, located in the secondary side pocket, is pivotal for selectivity. It forms strong hydrogen bonds with the oxygen atoms of the methylsulfonyl group. nih.govnih.gov
His90: Also part of the side pocket, His90 contributes to the favorable positioning of the inhibitor. nih.gov
Val523: The presence of this smaller amino acid (compared to Ile523 in COX-1) provides the necessary space for the methylsulfonyl group to enter the side pocket, a key feature of selective COX-2 inhibition. nih.govnih.gov
Arg120: This residue is located at a constriction point near the active site entrance and can form additional hydrogen bonds, for instance, with an amino group on the imidazole (B134444) core, further stabilizing the ligand-enzyme complex. nih.govacs.org
| Amino Acid Residue | Location/Role | Type of Interaction with Ligand | Source |
|---|---|---|---|
| Arg513 | Secondary Side Pocket | Hydrogen Bonding | nih.govnih.gov |
| His90 | Secondary Side Pocket | Positional Stabilization | nih.gov |
| Val523 | Defines Secondary Side Pocket | Steric Access for Methylsulfonyl Group | nih.govnih.gov |
| Arg120 | Active Site Constriction | Hydrogen Bonding | nih.govacs.org |
The methylsulfonyl (SO2Me) group at the para-position of the phenyl ring is a well-established pharmacophore responsible for COX-2 selectivity. nih.gov Its role is multifaceted and essential for the potent and selective inhibition of the enzyme. Docking studies reveal that this sulfonyl group is specifically engineered to fit into the secondary pocket of the COX-2 active site, which is inaccessible in COX-1. nih.govnih.gov
The primary role of the methylsulfonyl group is to act as a strong hydrogen bond acceptor. The two oxygen atoms of the sulfonyl moiety form robust hydrogen bonds with the side chain of Arg513. nih.govnih.gov This interaction anchors the inhibitor firmly within the selective binding pocket, leading to high-affinity binding and potent inhibition. The insertion of this group into the hydrophilic side pocket is a hallmark of many diarylheterocyclic COX-2 inhibitors. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic and structural properties of molecules. nih.gov These methods provide insights that complement experimental findings from molecular docking and spectroscopic analyses.
DFT calculations are employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of imidazole-based compounds. nih.govacs.org By calculating parameters such as bond lengths, bond angles, and dihedral angles, researchers can obtain a precise three-dimensional structure of the molecule in its ground state. acs.org
These studies allow for the prediction of various electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP). malayajournal.org The MEP map is particularly useful as it helps to identify the electron-rich and electron-deficient regions of a molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. malayajournal.org Furthermore, DFT can be used to simulate spectroscopic data, such as FT-IR and UV-Vis spectra, which can then be compared with experimental results to validate the computational model. nih.govijrar.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cn For a single molecule, the energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of its chemical stability and reactivity. malayajournal.org
A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org FMO analysis for imidazole derivatives helps characterize their stability and the charge transfer that can occur within the molecule. malayajournal.orgijrar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The distribution of these orbitals across the molecular structure reveals the most probable sites for chemical reactions.
| Concept | Description | Significance | Source |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Acts as an electron donor. | Related to the molecule's nucleophilicity and ionization potential. | malayajournal.orgpku.edu.cn |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. Acts as an electron acceptor. | Related to the molecule's electrophilicity and electron affinity. | malayajournal.orgpku.edu.cn |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. | malayajournal.org |
Natural Bond Orbital (NBO) Investigations
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a more intuitive chemical language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. uni-muenchen.deq-chem.comnumberanalytics.com This analysis provides a quantitative description of the electron density distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. numberanalytics.comrsc.org Such interactions are crucial for understanding molecular stability, reactivity, and the nature of chemical bonds. nih.gov
For a molecule like this compound, an NBO analysis would be instrumental in elucidating the electronic landscape. The key interactions to investigate would involve the delocalization of electron density between the imidazole ring, the phenyl ring, and the methylsulfonyl group.
Furthermore, NBO analysis provides detailed information on the hybridization of atomic orbitals. For instance, it would describe the specific spx hybridization of the nitrogen and carbon atoms within the imidazole ring, which dictates the geometry and bonding characteristics of the heterocycle. The analysis of the sulfonyl group would detail the nature of the sulfur-oxygen and sulfur-carbon bonds, providing insights into their polarity and covalent character. nih.gov
By examining the natural atomic charges, NBO analysis offers a more robust picture of the charge distribution compared to other methods. researchgate.net This is critical for understanding the electrostatic potential of the molecule and predicting its interaction with biological targets. In this compound, one would expect the nitrogen atoms of the imidazole and the oxygen atoms of the sulfonyl group to carry significant negative charges, while the sulfur atom and parts of the aromatic systems would be more electropositive.
Structure-Based Drug Design Approaches
Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize ligands. This approach encompasses techniques like ligand-protein interaction profiling and pharmacophore modeling to identify key features for molecular recognition and biological activity.
Ligand-Protein Interaction Profiling and Pharmacophore Modeling
Ligand-protein interaction profiling aims to identify and characterize the non-covalent interactions that govern the binding of a ligand to its protein target. mdpi.com These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For derivatives of this compound, a key biological target is cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. researchgate.netbrieflands.com
Studies on the closely related 2-[4-(methylsulfonyl)phenyl]benzimidazole derivatives have provided significant insights into their interaction with the COX-2 active site. researchgate.netbrieflands.com The methylsulfonyl group is a crucial pharmacophoric feature for selective COX-2 inhibition, as it can fit into a specific hydrophobic side pocket of the COX-2 enzyme that is not present in the COX-1 isoform. researchgate.netnih.gov This interaction is a key determinant of the compound's selectivity.
Molecular docking studies of these benzimidazole (B57391) analogues reveal that the methylsulfonyl group's oxygen atoms can form hydrogen bonds with amino acid residues like Arginine (Arg513) and Histidine (His90) within the active site. researchgate.net The planar imidazole or benzimidazole ring system participates in hydrophobic interactions with residues such as Tyrosine (Tyr385) and Tryptophan (Trp387). researchgate.netnih.gov
A pharmacophore model for a selective COX-2 inhibitor based on the imidazole scaffold would typically include:
A hydrogen bond acceptor feature (from the sulfonyl group).
A hydrophobic aromatic feature (from the phenyl and imidazole rings).
The specific spatial arrangement of these features that allows for optimal binding within the COX-2 active site. researchgate.net
The development of a pharmacophore model is a critical step in virtual screening campaigns to identify new potential inhibitors from large compound databases. nih.gov By defining the essential chemical features for biological activity, researchers can filter for molecules that are likely to bind to the target of interest.
In Silico Prediction of Drug-Likeness Parameters
In silico methods are invaluable in modern drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates at an early stage. aip.orgresearchgate.net These predictions help in identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development.
For the purpose of this article, in silico ADME and drug-likeness parameters were analyzed for a series of 2-(4-(methylsulfonyl)phenyl)benzimidazole derivatives, which serve as close structural analogues to this compound. nih.gov The data presented in the following table is derived from a study by Badawy et al. and provides a predictive assessment of key physicochemical and pharmacokinetic properties. nih.gov
| Compound Code | Lipophilicity (Consensus LogP) | Molecular Weight ( g/mol ) | Rotatable Bonds | H-bond Acceptors | H-bond Donors | Molar Refractivity | Topological Polar Surface Area (Ų) | % Absorption |
| 11a | 3.24 | 432.49 | 4 | 5 | 2 | 119.33 | 100.95 | 87.89 |
| 11b | 3.81 | 466.94 | 5 | 5 | 2 | 128.61 | 100.95 | 87.89 |
| 11c | 3.29 | 462.52 | 4 | 6 | 2 | 124.51 | 110.18 | 86.41 |
| 11d | 3.57 | 450.49 | 4 | 5 | 2 | 121.78 | 100.95 | 87.89 |
| 11f | 4.37 | 501.38 | 5 | 5 | 2 | 136.19 | 100.95 | 87.89 |
| 11g | 3.83 | 496.97 | 5 | 6 | 2 | 132.09 | 110.18 | 86.41 |
| 11h | 4.15 | 484.93 | 5 | 5 | 2 | 129.36 | 100.95 | 87.89 |
| 11j | 4.16 | 481.97 | 6 | 5 | 2 | 133.56 | 100.95 | 87.89 |
| 11k | 3.61 | 476.55 | 5 | 6 | 2 | 128.46 | 110.18 | 86.41 |
| 11l | 3.94 | 464.51 | 5 | 5 | 2 | 126.94 | 100.95 | 87.89 |
| 12a | 3.58 | 446.52 | 5 | 5 | 2 | 124.23 | 100.95 | 87.89 |
| 12b | 4.06 | 480.97 | 6 | 5 | 2 | 133.51 | 100.95 | 87.89 |
| 12d | 4.64 | 515.42 | 6 | 5 | 2 | 141.09 | 100.95 | 87.89 |
| 12f | 4.45 | 494.99 | 6 | 5 | 2 | 134.26 | 100.95 | 87.89 |
Data sourced from Badawy et al. nih.gov
These parameters are often evaluated against Lipinski's Rule of Five, a set of guidelines used to assess the drug-likeness of a chemical compound. The rule states that, in general, an orally active drug has no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not greater than 5. As seen in the table, many of the analyzed compounds exhibit properties that are within the favorable range for oral bioavailability. nih.gov The predicted high percentage of absorption further supports their potential as drug candidates. nih.gov
Preclinical Therapeutic Implications and Future Research Directions
Potential for Development of Novel Anti-inflammatory Agents (Non-Clinical Focus)
The 4-(methylsulfonyl)phenyl moiety is a critical pharmacophore for selective COX-2 inhibition, a key mechanism for mediating anti-inflammatory effects while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Derivatives built upon this scaffold have demonstrated significant anti-inflammatory activity in preclinical studies. nih.gov
Research has shown that compounds derived from the 2-(4-methylsulfonylphenyl) structure exhibit potent, selective COX-2 inhibition and marked anti-inflammatory effects in established non-clinical models, such as the carrageenan-induced rat paw edema test. nih.govnih.gov For instance, certain indole (B1671886) derivatives incorporating the 2-(4-methylsulfonylphenyl) moiety displayed good anti-inflammatory activity, with some showing a reduction in inflammation comparable to reference drugs like celecoxib (B62257) and indomethacin (B1671933) after six hours. nih.gov This underscores the potential of the core scaffold in generating new anti-inflammatory drug candidates. nih.gov
Table 1: Preclinical Anti-inflammatory and COX-2 Inhibition Data for Selected Derivatives
| Derivative Class | Preclinical Model | Key Findings | COX-2 Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 2-(4-Methylsulfonylphenyl) indole derivatives | Carrageenan-induced rat paw edema | Good anti-inflammatory activity (56.4–93.5% reduction in inflammation) | High selectivity for COX-2 over COX-1 | nih.gov |
| 4-Methylsulfonylphenyl derivatives | Rat paw edema method | Compound 4 showed 71% anti-inflammatory inhibition | SI for Compound 4: 124; SI for Compound 6b: 131 | nih.gov |
| 2,4-Diaryl-5(4H)-imidazolones | Carrageenan-induced rat paw edema | Excellent in vivo anti-inflammatory activity | Selective for COX-2, leading to low ulcerogenic effects | nih.gov |
Exploration of Multi-Target Modulators (e.g., COX-2 and Aromatase, COX-2 and VEGFR-2)
The strategy of designing single molecules that can modulate multiple biological targets is a promising approach in drug discovery, potentially offering enhanced efficacy and a better side-effect profile compared to combination therapies. The 2-[4-(Methylsulfonyl)phenyl]imidazole scaffold is a candidate for developing such multi-target agents.
COX-2 and Aromatase: There is a well-documented interplay between COX-2 and aromatase, the enzyme responsible for estrogen synthesis. researchgate.net In certain cancers, such as breast cancer, COX-2 can drive aromatase activity, creating an inflammatory and hormone-rich microenvironment that promotes tumor growth. researchgate.net This biological link provides a strong rationale for the development of dual inhibitors. While specific dual inhibitors based on the this compound scaffold are yet to be fully explored, the known ability of imidazole-containing compounds to inhibit aromatase makes this a fertile area for future research. nih.govnih.gov
COX-2 and VEGFR-2: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is primarily driven by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com Both inflammation (mediated by COX-2) and angiogenesis are hallmarks of cancer. Therefore, simultaneously targeting both pathways could offer a synergistic anti-cancer effect. nih.gov The development of small molecules that act as dual inhibitors of VEGFR-2 and other targets is an active area of research, providing a clear precedent for designing novel imidazole-based compounds that also possess anti-VEGFR-2 activity. mdpi.com
Table 2: Rationale for Developing Multi-Target Modulators
| Target Combination | Therapeutic Rationale | Potential Disease Application | Reference |
|---|---|---|---|
| COX-2 & Aromatase | Inhibition of both inflammation and estrogen synthesis pathways that are interconnected in tumorigenesis. | Hormone-dependent cancers (e.g., breast cancer). | researchgate.netresearchgate.net |
| COX-2 & VEGFR-2 | Simultaneous suppression of inflammation and tumor-associated angiogenesis. | Various solid tumors. | mdpi.comnih.gov |
Development of Radioligands for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of biological processes. nih.gov Because COX-2 expression is significantly increased in inflamed tissues and various cancers, it is an attractive biomarker for PET imaging. nih.govfrontiersin.org The 2-(4-methylsulfonylphenyl) core is a key structural element for designing PET radioligands that can selectively bind to and visualize COX-2 expression in the body. mdpi.com
Researchers have successfully synthesized and evaluated prospective PET radioligands based on a 2-(4-methylsulfonylphenyl)pyrimidine core. nih.govmdpi.com These agents are selected for high inhibitory potency against COX-2, low affinity for COX-1, and appropriate lipophilicity for in vivo use. nih.gov By labeling these molecules with positron-emitting isotopes like carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), scientists can create tracers to study inflammation in real-time and aid in the development of novel anti-inflammatory drugs. nih.govsemanticscholar.org
Table 3: Examples of PET Radioligands with a Methylsulfonylphenyl Moiety
| Radioligand | Core Scaffold | Key Characteristics | Application | Reference |
|---|---|---|---|---|
| [¹¹C]MC1 | Pyrimidine (B1678525) | Sub-nanomolar COX-2 affinity, superior selectivity, good BBB permeability. | PET imaging of neuroinflammation. | nih.gov |
| [¹⁸F]MTP | Pyrimidine | Sub-nanomolar affinity to COX-2. | Evaluation in LPS models of neuroinflammation. | nih.gov |
| [¹⁸F]-4 | Indole | Highly potent and selective COX-2 inhibitor (Ki = 20 nM). | Development of novel COX-2 radioligand for PET. | semanticscholar.org |
Rational Design of Next-Generation Imidazole-Based Scaffolds for Enhanced Activity
Rational drug design aims to optimize the therapeutic properties of a lead compound through targeted chemical modifications. For the this compound scaffold, this involves structure-activity relationship (SAR) studies to enhance potency and selectivity while improving physicochemical properties. nih.gov Computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are employed to understand how different structural features influence biological activity. nih.govresearchgate.net
These studies have shown that modifications at various positions on the imidazole (B134444) ring can significantly impact a compound's effectiveness. nih.gov For example, introducing specific substituents on the imidazole core can lead to improved kinetic and metabolic properties and reduce toxicity. nih.gov By analyzing the steric, electrostatic, and hydrophobic interactions between the inhibitor and its target enzyme, researchers can design next-generation compounds with superior therapeutic profiles. nih.govnih.gov
Table 4: Guiding Principles for Rational Design of Imidazole-Based Scaffolds
| Design Strategy | Objective | Methods | Reference |
|---|---|---|---|
| SAR Exploration | Enhance potency, selectivity, and physicochemical properties. | Synthesis and evaluation of analogs with varied substituents on the imidazole ring. | nih.govnih.gov |
| Computational Modeling | Understand drug-receptor interactions and predict activity. | 3D-QSAR (CoMFA/CoMSIA), molecular docking. | nih.govresearchgate.net |
| Molecular Hybridization | Combine pharmacophores to create multi-target agents. | Fusing the imidazole scaffold with other bioactive moieties. | rsc.org |
Identification of Unexplored Biological Activities and Underlying Mechanistic Pathways
The imidazole ring is a versatile heterocyclic structure found in many biologically active compounds, suggesting that derivatives of this compound may possess therapeutic activities beyond inflammation. nih.govresearchgate.net The core scaffold is a privileged structure that warrants broader screening to uncover its full potential.
Related compounds have demonstrated a wide spectrum of biological effects, including:
Antimicrobial Activity: Some derivatives of 2-(4-methylsulfonylphenyl) indole have shown dual anti-inflammatory and potent antibacterial activity against clinically relevant strains. nih.gov
Anticancer Activity: Imidazole-based compounds have been investigated as anticancer agents acting through various mechanisms, such as the inhibition of kinases and topoisomerases, or the disruption of DNA structures. nih.govresearchgate.net
Analgesic and Other CNS Activities: Various imidazole derivatives have been reported to possess analgesic properties, and triazole-based compounds (structurally related to imidazoles) are being studied for neurodegenerative diseases like Alzheimer's. nih.govsemanticscholar.org
Future research should focus on screening this compound and its derivatives against a wider range of biological targets to identify novel therapeutic applications and elucidate their underlying mechanistic pathways. researchgate.net
Table 5: Potential Unexplored Activities of the Imidazole Scaffold
| Potential Activity | Evidence from Related Compounds | Potential Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | 2-(4-methylsulfonylphenyl) indole derivatives showed activity against MRSA, E. coli, etc. | Not fully elucidated; may involve disruption of bacterial cellular processes. | nih.gov |
| Anticancer | Imidazole derivatives inhibit tumor cell growth. | Kinase inhibition, topoisomerase II inhibition, disruption of tubulin polymerization. | nih.govresearchgate.netresearchgate.net |
| Analgesic | Substituted 2-methylaminobenzimidazole derivatives showed potent analgesic activity. | Likely related to CNS activity or peripheral inflammation modulation. | nih.gov |
| Antiviral | Benzimidazole (B57391) derivatives showed activity against CMV and coxsackievirus B3. | Varies depending on the virus and compound structure. | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[4-(Methylsulfonyl)phenyl]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions using substituted benzaldehydes and ammonium acetate in acidic or solvent-free conditions. Optimization involves varying catalysts (e.g., acetic acid, NHOAc), solvents (e.g., ethanol, DMF), and temperature. For example, microwave-assisted synthesis can reduce reaction time and improve yield . Purity is verified via melting point analysis, IR (to confirm sulfonyl and imidazole groups), and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : To assign aromatic protons and confirm substituent positions.
- IR Spectroscopy : Identify characteristic peaks for S=O (~1350–1150 cm⁻¹) and imidazole C=N (~1650 cm⁻¹).
- Elemental Analysis : Validate empirical formulas.
- Single-crystal X-ray diffraction : For absolute configuration determination (e.g., derivatives in used this for structural validation) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity and stability. The methylsulfonyl group’s electron-withdrawing nature enhances interactions with polar residues in enzyme active sites. For example, docking studies in revealed competitive binding with α-glucosidase inhibitors like acarbose .
Q. What strategies resolve contradictions in reported biological activities of methylsulfonyl-containing imidazoles?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or substituent effects. Systematic SAR studies are recommended:
- Variation of substituents : Compare para- vs. meta-substituted phenyl groups (e.g., highlights methylsulfonyl’s role in diabetes drug activity).
- Standardized assays : Use consistent cell lines (e.g., HepG2 for antidiabetic activity) and controls .
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution or hydrolysis?
- Methodological Answer : The sulfonyl group stabilizes adjacent negative charges, enhancing electrophilic character. Hydrolysis under acidic/basic conditions yields sulfonic acids (e.g., notes sulfonyl chloride derivatives hydrolyze to sulfonic acids). Reactivity can be modulated using protecting groups (e.g., Boc for amines) .
Q. What are the critical factors in scaling up synthesis for preclinical studies?
- Methodological Answer : Key considerations include:
- Solvent selection : Use eco-friendly solvents (e.g., ethanol) for easier purification.
- Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) reduce waste.
- Process monitoring : In-line FTIR or HPLC tracks reaction progression. highlights scalability of imidazole derivatives using flow chemistry .
Q. How can structure-activity relationship (SAR) studies enhance the pharmacological profile of this scaffold?
- Methodological Answer :
- Substituent variation : Introduce electron-donating groups (e.g., -OCH) to improve solubility or electron-withdrawing groups (e.g., -NO) for enhanced binding.
- Bioisosteric replacement : Replace the sulfonyl group with sulfonamide or phosphonate groups to modulate bioavailability .
Q. What analytical methods identify degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, and humidity.
- LC-MS/MS : Detects hydrolyzed or oxidized products (e.g., sulfonic acid derivatives).
- TGA/DSC : Assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
